4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide

Medicinal chemistry Structure-activity relationship Benzamide scaffold

4-Chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide (CAS 940999-61-1) is a fully synthetic, small-molecule benzamide derivative (C₁₈H₂₁ClN₄O₃S; MW 408.9 g/mol) that integrates three pharmacophoric elements: a 4-chloro substituent on the central phenyl ring, a 3-piperidin-1-ylsulfonyl group, and an N-(4,6-dimethylpyrimidin-2-yl) amide terminus. The compound falls within the broader structural class of N-substituted pyrimidine sulfonyl-substituted benzamides, a scaffold explicitly claimed in patent literature as small-molecular inhibitors of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1).

Molecular Formula C18H21ClN4O3S
Molecular Weight 408.9
CAS No. 940999-61-1
Cat. No. B2377274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide
CAS940999-61-1
Molecular FormulaC18H21ClN4O3S
Molecular Weight408.9
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3)C
InChIInChI=1S/C18H21ClN4O3S/c1-12-10-13(2)21-18(20-12)22-17(24)14-6-7-15(19)16(11-14)27(25,26)23-8-4-3-5-9-23/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,20,21,22,24)
InChIKeyKMBOTEBXXCDJPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide (CAS 940999-61-1): Structural Baseline for a Dual-Substituted Benzamide Research Probe


4-Chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide (CAS 940999-61-1) is a fully synthetic, small-molecule benzamide derivative (C₁₈H₂₁ClN₄O₃S; MW 408.9 g/mol) that integrates three pharmacophoric elements: a 4-chloro substituent on the central phenyl ring, a 3-piperidin-1-ylsulfonyl group, and an N-(4,6-dimethylpyrimidin-2-yl) amide terminus [1]. The compound falls within the broader structural class of N-substituted pyrimidine sulfonyl-substituted benzamides, a scaffold explicitly claimed in patent literature as small-molecular inhibitors of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1) [2]. Its molecular architecture is distinct from simpler N-(4,6-dimethylpyrimidin-2-yl)benzamide congeners by the simultaneous presence of the electron-withdrawing 4-chloro and the sterically demanding 3-piperidinylsulfonyl group, a combination that may influence target engagement, solubility, and metabolic stability relative to mono-substituted analogs within the same patent-defined chemical space.

Why Generic Substitution Fails for 4-Chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide: Structural Uniqueness and the Absence of Defined Pharmacologic Equivalence


This compound occupies a precise intersection of three structural features—the 4-chloro substituent, the 3-piperidin-1-ylsulfonyl group, and the N-(4,6-dimethylpyrimidin-2-yl) amide—that are not simultaneously present in any known commercially available analog. The des-chloro analog N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide lacks the electron-withdrawing chlorine, which can alter both target-binding electrostatics and oxidative metabolism; the des-piperidinylsulfonyl analog 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide eliminates the sulfonamide hydrogen-bond acceptor/donor capacity; and alternative sulfonyl groups (e.g., morpholino, azepane) introduce different steric and electronic profiles . Critically, no publicly available head-to-head comparative pharmacological data exist for this compound against any defined analog in a common assay; therefore, generic substitution cannot be ruled out on pharmacodynamic grounds alone but is discouraged on purely structural grounds until equivalence is experimentally demonstrated [1]. Researchers procuring this compound for Bcl-2 or kinase-targeted studies should treat it as a structurally defined, single-entity probe, not a member of an interchangeable compound class.

Quantitative Differentiation Evidence for 4-Chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide (940999-61-1)


Structural Differentiation from the Des-Chloro Analog: Substitution Pattern Comparison

The target compound contains a chlorine atom at the 4-position of the benzamide ring, whereas the closest cataloged analog, N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide (CAS 443148-62-7), bears a hydrogen at this position [1]. The 4-chloro substituent introduces an electron-withdrawing inductive effect (Hammett σₚ = +0.23) and increases molecular weight by 34.5 Da (408.9 vs. 374.4 g/mol), altering both lipophilicity and potential metabolic soft-spot profile. No quantitative pharmacological comparison between these two compounds has been published in a peer-reviewed or patent source.

Medicinal chemistry Structure-activity relationship Benzamide scaffold

Patent-Defined Bcl-2 Family Inhibition Context: Class-Level Positioning Within CN-101899008-B

The compound falls within the general structural Formula I of CN-101899008-B, which claims N-substituted pyrimidine sulfonyl-substituted benzamides as inhibitors of anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL, Mcl-1) [1]. The patent discloses that representative compounds within this class exhibit Bcl-2 inhibitory activity, but no individual IC₅₀ or Kᵢ values are publicly reported for the specific compound 940999-61-1. In the broader Bcl-2 inhibitor field, the clinical compound Venetoclax (ABT-199) demonstrates a Bcl-2 Kᵢ < 0.01 nM, while the patented class is described as small-molecular inhibitors without quantified potency benchmarking [2]. This compound thus occupies an early-stage, structurally enabled position within a validated target class, but its quantitative differentiation from established Bcl-2 inhibitors remains uncharacterized.

Bcl-2 inhibition Apoptosis Cancer therapeutics

Differentiation from PIM Kinase Inhibitor Chemotypes: Distinct Target Space and Structural Signatures

Pyrimidine-containing sulfonyl benzamides have also been explored as PIM kinase inhibitors (e.g., patent family US9453003B2 / WO2017045612A1) [1]. However, the specific substitution pattern of 940999-61-1—a 4-chloro-3-(piperidin-1-ylsulfonyl)benzamide coupled to a 4,6-dimethylpyrimidin-2-yl amine—differs from the PIM-optimized chemotypes, which typically feature a pyrimidine core directly linked to a substituted phenyl or heteroaryl group with distinct R-group vectors [2]. No PIM kinase activity data have been reported for 940999-61-1 in public sources, meaning its PIM selectivity profile relative to known PIM inhibitors (e.g., AZD1208, PIM1 IC₅₀ ~ 0.4 nM) is unknown. The structural divergence supports a default assumption that 940999-61-1 is not functionally interchangeable with PIM-optimized pyrimidine derivatives.

PIM kinase Kinase inhibitor Target specificity

Physicochemical Differentiation: Calculated Drug-Likeness Parameters Relative to Structural Analogs

Calculated physicochemical parameters place 940999-61-1 within Lipinski's Rule of Five space (MW 408.9, XLogP ~2.8, HBD 1, HBA 7) [1]. Relative to the des-chloro analog (MW 374.4, XLogP ~2.4), the 4-chloro substituent increases both molecular weight and predicted lipophilicity. The topological polar surface area (TPSA) is estimated at ~105 Ų, dominated by the sulfonamide and amide functionalities. These values are consistent with oral drug-like space, but the compound's aqueous solubility, permeability, and metabolic stability have not been experimentally reported. As such, no quantitative ADME differentiation from analogs is available for procurement decision-making.

Drug-likeness Physicochemical properties Lead optimization

Best Research and Industrial Application Scenarios for 4-Chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide (940999-61-1)


Bcl-2 Family Inhibitor Lead Optimization and SAR Expansion

This compound is structurally encompassed within the generic Formula I of CN-101899008-B, which claims N-substituted pyrimidine sulfonyl-substituted benzamides as inhibitors of Bcl-2, Bcl-xL, and Mcl-1 [1]. Medicinal chemistry teams engaged in Bcl-2 family inhibitor lead optimization can procure this compound as a defined intermediate for systematic SAR exploration around the 4-chloro and 3-piperidinylsulfonyl substitution vectors, using the patent's disclosed synthetic methodology as a reference framework. The compound's structural novelty within this patent space makes it a non-redundant addition to a benzamide-focused screening library.

Chemical Probe for Differentiating Bcl-2 versus PIM Kinase Target Engagement

Because 940999-61-1 is structurally assigned to Bcl-2 inhibitor patent space (CN-101899008-B) but shares superficial pyrimidine-sulfonyl-benzamide features with PIM kinase inhibitor chemotypes (WO2017045612A1), it can serve as a selectivity probe to distinguish target engagement across these two therapeutically relevant protein families [1][2]. Procurement is justified for laboratories running parallel Bcl-2 and PIM kinase biochemical panels who require a compound that is predicted—by structural divergence—to show preferential Bcl-2 family binding, pending experimental confirmation.

Reference Standard for Analytical Method Development and Quality Control

With a defined molecular formula (C₁₈H₂₁ClN₄O₃S), exact mass (408.102 g/mol), and CAS registry number, this compound can serve as an analytical reference standard for HPLC-MS method development, purity assay calibration, and stability-indicating assay validation in laboratories synthesizing or characterizing compounds within the N-(4,6-dimethylpyrimidin-2-yl)benzamide chemical series [1]. The commercial availability at ≥95% purity (vendor specification) supports its use as a chromatographic standard.

Quote Request

Request a Quote for 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.